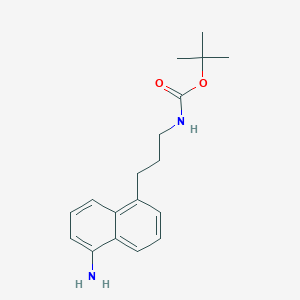
3-(1-acetyl-5-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and a quinoline ring. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. Quinolines are a class of organic compounds with the formula C9H7N. They are characterized by a fused ring structure containing a benzene ring and a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and quinoline rings, along with various substituents. The exact structure would depend on the positions of these substituents on the rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings would likely make it relatively stable and possibly planar. The polar substituents could also influence its solubility in various solvents .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Several studies have been conducted on the synthesis of novel derivatives with potential antimicrobial properties. For instance, Ansari and Khan (2017) synthesized a series of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives as antimicrobial agents. These compounds, particularly those with fluoro-substituted coumarin and phenyl rings, exhibited potent antimicrobial activity, suggesting the possibility of structural modifications to enhance their potency (Ansari & Khan, 2017).
Crystal Structures and DFT Studies
The synthesis and structural analysis of derivatives have been explored through crystal structures and DFT (Density Functional Theory) studies. Şahin et al. (2011) synthesized compounds with the aim of determining their crystal and molecular structures through experimental data and DFT calculations. These studies provide insight into the geometric and electronic properties of the compounds (Şahin et al., 2011).
Synthesis and Evaluation for Other Applications
Research by Hussein, Ismail, and El-Adly (2016) extended beyond antimicrobial activities, focusing on the synthesis of derivatives for evaluating their efficiency as antioxidants in lubricating greases. Their study demonstrated the potential of synthesized quinolinones derivatives in reducing oxidation, highlighting their industrial application potential (Hussein, Ismail, & El-Adly, 2016).
Fluorescent Properties and Theoretical Studies
Ibrahim et al. (2016) conducted studies on pyrazoline derivatives, analyzing their fluorescent properties through UV–Vis and emission spectroscopy. Their research provided insights into the solvent effects on fluorescence, complemented by DFT calculations to understand the electronic structure and behavior of the compounds (Ibrahim et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1-acetyl-5-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1-acetyl-5-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-nitroquinolin-2(1H)-one, which is then reduced to the corresponding amine intermediate. This amine intermediate is then coupled with 4-chloro-2-phenylquinoline-3-carbaldehyde to form the final product.", "Starting Materials": [ "4-chloro-2-phenylquinoline-3-carbaldehyde", "3-bromobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "sodium ethoxide", "sodium borohydride", "acetic anhydride", "phosphorus oxychloride", "aniline", "sodium hydroxide", "acetic acid", "sodium nitrite", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 3-(1-acetyl-5-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-nitroquinolin-2(1H)-one", "a. React 3-bromobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 1-acetyl-5-(3-bromophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid ethyl ester.", "b. React the above intermediate with hydrazine hydrate to form 1-acetyl-5-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-amine.", "c. React the above intermediate with phosphorus oxychloride to form 1-acetyl-5-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl chloride.", "d. React the above intermediate with 4-chloro-6-chloro-2-nitroquinoline-3-carbaldehyde in the presence of acetic anhydride to form 3-(1-acetyl-5-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-nitroquinolin-2(1H)-one.", "Step 2: Reduction of 3-(1-acetyl-5-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-nitroquinolin-2(1H)-one", "a. React the above intermediate with sodium borohydride in the presence of acetic acid to form 3-(1-acetyl-5-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-aminoquinolin-2(1H)-one.", "Step 3: Coupling of 3-(1-acetyl-5-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-aminoquinolin-2(1H)-one with 4-chloro-2-phenylquinoline-3-carbaldehyde", "a. React the above intermediate with 4-chloro-2-phenylquinoline-3-carbaldehyde in the presence of sodium hydroxide to form the final product, 3-(1-acetyl-5-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one." ] } | |
Numéro CAS |
313975-70-1 |
Formule moléculaire |
C26H19BrClN3O2 |
Poids moléculaire |
520.81 |
Nom IUPAC |
3-[2-acetyl-3-(3-bromophenyl)-3,4-dihydropyrazol-5-yl]-6-chloro-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C26H19BrClN3O2/c1-15(32)31-23(17-8-5-9-18(27)12-17)14-22(30-31)25-24(16-6-3-2-4-7-16)20-13-19(28)10-11-21(20)29-26(25)33/h2-13,23H,14H2,1H3,(H,29,33) |
Clé InChI |
KSFFLIYZLWGEAH-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC(=CC=C5)Br |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2588253.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2588254.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2588257.png)

![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2588259.png)
![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-toluidinocarbothioyl)amino]propanoate](/img/structure/B2588261.png)
![2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine](/img/structure/B2588264.png)
![(Z)-3-isobutyl-5-((9-methyl-4-oxo-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2588267.png)
![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2588271.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2588273.png)
![4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2588275.png)